molecular formula C14H27BrO2 B8441779 2-(7-Bromo-2,2-dimethylheptyloxy)-tetrahydropyran

2-(7-Bromo-2,2-dimethylheptyloxy)-tetrahydropyran

Cat. No. B8441779
M. Wt: 307.27 g/mol
InChI Key: JZMVWVLWJNBIIV-UHFFFAOYSA-N
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Patent
US07705177B2

Procedure details

According to the method described for the synthesis of 207d, 206g (36.0 g, 161 mmol) was treated with 3,4-dihydro-2H-pyran (18.5 g, 220 mmol) and p-toluenesulfonic acid hydrate (0.28 g, 1.5 mmol) in CH2Cl2 (60 mL). After filtration through neutral aluminum oxide (200 g) and concentration, the crude product was purified by column chromatography (silica gel; hexanes/ethyl acetate=50/1), affording 207g (23.0 g, 46%) as an oil. 1H NMR (CDCl3): δ 4.54 (t, 1H, J=3.0), 3.84 (m, 1H), 3.51-3.39 (m, 4H), 2.98 (d, 1H, J=9.3), 1.89-1.80 (m, 3H), 1.70-1.40 (m, 7H), 1.29-1.22 (m, 4H), 0.89 (s, 6H). 13C NMR (CDCl3): δ 99.3, 76.6, 62.1, 39.3, 34.3, 34.2, 33.0, 30.8, 29.2, 25.7, 24.7, 23.2, 19.6. HRMS (LSIMS, gly): Calcd for C14H28BrO2 (MH+): 307.1272, found: 307.1245.
Name
207d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
18.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0.28 g
Type
catalyst
Reaction Step Two
Name
Yield
46%

Identifiers

REACTION_CXSMILES
BrCCC[CH2:5][C:6]([CH3:21])([C:15]1C=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:7][O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1.[Br:22]CCCCCC(C)(C)CO.O1C=CCCC1>C(Cl)Cl.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br:22][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][C:6]([CH3:21])([CH3:5])[CH2:7][O:8][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][O:10]1 |f:4.5|

Inputs

Step One
Name
207d
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCC(COC1OCCCC1)(C1=CC=CC=C1)C
Name
Quantity
36 g
Type
reactant
Smiles
BrCCCCCC(CO)(C)C
Step Two
Name
Quantity
18.5 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0.28 g
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
through neutral aluminum oxide (200 g) and concentration
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography (silica gel; hexanes/ethyl acetate=50/1)

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCC(COC1OCCCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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